2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1334375-86-8
VCID: VC4483795
InChI: InChI=1S/C23H21N5O2/c29-23(15-20-18-8-4-5-9-21(18)30-26-20)28-12-10-27(11-13-28)22-14-19(24-16-25-22)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
SMILES: C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54
Molecular Formula: C23H21N5O2
Molecular Weight: 399.454

2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone

CAS No.: 1334375-86-8

Cat. No.: VC4483795

Molecular Formula: C23H21N5O2

Molecular Weight: 399.454

* For research use only. Not for human or veterinary use.

2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone - 1334375-86-8

Specification

CAS No. 1334375-86-8
Molecular Formula C23H21N5O2
Molecular Weight 399.454
IUPAC Name 2-(1,2-benzoxazol-3-yl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C23H21N5O2/c29-23(15-20-18-8-4-5-9-21(18)30-26-20)28-12-10-27(11-13-28)22-14-19(24-16-25-22)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Standard InChI Key LPOATEVZCKREEH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54

Introduction

2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound featuring a benzo[d]isoxazole ring, a phenylpyrimidine moiety, and a piperazine ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of psychiatry and neurology.

Synthesis

The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone involves multi-step organic reactions:

  • Formation of Benzo[d]isoxazole Ring: Achieved through the cyclization of appropriate precursors under acidic or basic conditions.

  • Attachment of Piperazine Ring: Introduced via nucleophilic substitution reactions.

  • Formation of Phenylpyrimidine Moiety: Involves the condensation of suitable aromatic aldehydes with amines under controlled conditions.

Industrial production may optimize these synthetic routes using catalysts and advanced techniques like continuous flow chemistry.

Biological Activity

This compound exhibits potential antipsychotic and antidepressant activities. It demonstrates significant affinity for serotonin receptors, suggesting a serotonergic component to its pharmacological profile. The biological activity is primarily mediated through interactions with specific molecular targets such as receptors and enzymes, influencing various cellular processes.

Pharmacological Studies

Research indicates that this compound may modulate biological pathways by binding to specific targets, thereby influencing cellular processes. Its unique structure, featuring both phenylpyrimidine and benzo[d]isoxazole rings, may confer distinct pharmacological properties compared to similar compounds.

Comparison with Similar Compounds

CompoundStructure FeaturesPotential Activities
2-(Benzo[d]isoxazol-3-yl)-1-(4-(phenyl)piperazin-1-yl)ethanoneBenzo[d]isoxazole, phenylpiperazineAntipsychotic, antidepressant
2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrimidin-4-yl)piperazin-1-yl)ethanoneBenzo[d]isoxazole, pyrimidinylpiperazinePotential neuroactive properties
2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanoneBenzo[d]isoxazole, phenylpyrimidinylpiperazineAntipsychotic, antidepressant

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